1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
Description
Properties
IUPAC Name |
[1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-13(19)23-17(2,3)16(20)18-10-9-15(24(21,22)12-11-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWCMAMVDHZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common method includes:
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Formation of the Thiazepane Ring:
Starting Materials: Phenylamine, sulfur dioxide, and a suitable alkylating agent.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
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Acetylation:
Reagents: Acetic anhydride or acetyl chloride.
Conditions: The thiazepane intermediate is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazepane derivatives with reduced sulfur oxidation states.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The acetate group may also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
1,4-Thiazepane Derivatives: Compounds with similar thiazepane ring structures but different substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to various ring systems.
Uniqueness: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is unique due to its specific combination of a thiazepane ring with a phenyl group and an acetate ester. This structure provides a distinct set of chemical and biological properties that differentiate it from other thiazepane or sulfonyl derivatives.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Biological Activity
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that features a thiazepane ring and various functional groups contributing to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen.
- Dioxido Group : Enhances reactivity and potential interactions with biological targets.
- Acetate Group : Contributes to solubility and biological activity.
The molecular formula is with a molecular weight of approximately 349.5 g/mol.
Biological Activity
The biological activities of this compound stem from its structural complexity, particularly the presence of the thiazepane ring and dioxido group. These features suggest several potential mechanisms of action:
Anticancer Activity
Research indicates that thiazepane derivatives often exhibit significant anticancer properties. For example, compounds similar to this one have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies using MTT assays have shown that modifications in substituents can enhance cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Properties
Thiazepane derivatives are also known for their antimicrobial activities. The presence of the dioxido group may enhance interaction with microbial enzymes or receptors, leading to inhibitory effects on bacterial or fungal growth. This compound's potential as an antimicrobial agent warrants further investigation, particularly in relation to resistant strains .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazepane Ring : Utilizing precursors that contain sulfur and nitrogen to construct the heterocyclic structure.
- Introduction of Functional Groups : Employing acylation reactions to introduce acetate groups.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Case Studies
Several studies have focused on the biological evaluation of thiazepane derivatives:
Study 1: Cytotoxicity Evaluation
In a study assessing various thiazepane derivatives, including similar compounds to this compound, researchers found that specific modifications significantly increased cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazepane derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the dioxido group plays a crucial role in enhancing the interaction with bacterial cell walls .
Q & A
Q. Validation Workflow :
Compare experimental NMR shifts with DFT-calculated values .
Cross-validate MS data with isotopic distribution patterns.
How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?
Level: Advanced
Methodological Answer:
Mechanistic studies require:
- Kinetic Analysis : Monitor reaction rates under varying temperatures (25–80°C) and concentrations. Use pseudo-first-order kinetics to identify rate-determining steps (e.g., nucleophilic attack on the sulfone group) .
- Computational Modeling :
- Density Functional Theory (DFT) : Simulate transition states and activation energies for key steps (e.g., ring closure or acetylation) .
- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map potential energy surfaces .
- Isotopic Labeling : Track ¹⁸O in the acetate group to confirm hydrolysis pathways .
Case Study :
DFT simulations of thiazepane ring formation revealed a ΔG‡ of 28 kcal/mol, aligning with experimental activation energy (30 kcal/mol) .
What strategies resolve contradictions in reported biological activities of derivatives of this compound?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) can be addressed by:
- Comparative Structural Analysis : Overlay crystal structures of derivatives to identify steric/electronic effects on target binding .
- Dose-Response Reassessment : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Target-Specific Profiling : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., GPCR vs. kinase inhibition) .
Example :
A derivative showed anti-inflammatory activity in murine models (IC₅₀ = 10 µM) but not in human macrophages. Structural comparisons revealed species-specific differences in COX-2 active site geometry .
What are the key considerations in designing experiments for optimizing the synthesis of this compound?
Level: Basic
Methodological Answer:
Experimental design should employ:
- Factorial Design : Screen variables (temperature, solvent, catalyst) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., solvent polarity vs. reaction time) .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
Case Study :
A central composite design (CCD) reduced the number of experiments by 40% while achieving 88% yield and 97% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
